molecular formula C7H15NO4 B14486056 1-(1-Ethoxyethoxy)-2-nitropropane CAS No. 64673-66-1

1-(1-Ethoxyethoxy)-2-nitropropane

Katalognummer: B14486056
CAS-Nummer: 64673-66-1
Molekulargewicht: 177.20 g/mol
InChI-Schlüssel: RYOJYHKNMXEOAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Ethoxyethoxy)-2-nitropropane: is an organic compound with the molecular formula C7H15NO4 . It is a nitroalkane derivative, characterized by the presence of a nitro group (-NO2) attached to a propane backbone, along with an ethoxyethoxy functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethoxyethoxy)-2-nitropropane typically involves the reaction of ethyl vinyl ether with propargyl alcohol in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out under controlled temperature conditions, usually between 5°C and 10°C, to ensure the formation of the desired product . The resulting intermediate is then subjected to further reactions to introduce the nitro group, often using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The intermediate compounds are carefully monitored, and the final product is purified using techniques such as distillation and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-Ethoxyethoxy)-2-nitropropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(1-Ethoxyethoxy)-2-nitropropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(1-Ethoxyethoxy)-2-nitropropane involves its interaction with molecular targets through its nitro and ethoxyethoxy groups. The nitro group can participate in redox reactions, while the ethoxyethoxy group can undergo hydrolysis or substitution reactions. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(1-Ethoxyethoxy)-2-nitropropane is unique due to the presence of both the nitro and ethoxyethoxy groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields of research and industry .

Eigenschaften

CAS-Nummer

64673-66-1

Molekularformel

C7H15NO4

Molekulargewicht

177.20 g/mol

IUPAC-Name

1-(1-ethoxyethoxy)-2-nitropropane

InChI

InChI=1S/C7H15NO4/c1-4-11-7(3)12-5-6(2)8(9)10/h6-7H,4-5H2,1-3H3

InChI-Schlüssel

RYOJYHKNMXEOAY-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C)OCC(C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.